molecular formula C24H25ClN6O3S B2772939 1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one CAS No. 893789-55-4

1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one

Cat. No. B2772939
CAS RN: 893789-55-4
M. Wt: 513.01
InChI Key: SBUXBCAZUNKNCS-UHFFFAOYSA-N
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Description

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Molecular Structure Analysis

The compound has a complex structure with a triazole ring attached to a quinazolinone ring via a sulfonyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Anticancer Potential

Research on derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines has demonstrated significant anticancer activity against various human tumor cell lines, including ovarian and lung cancer cells. These compounds exhibit lower toxicity compared to traditional chemotherapy drugs like doxorubicin towards non-tumor cells, highlighting their potential for cancer treatment with reduced side effects (Pokhodylo et al., 2020).

Antimicrobial and Herbicidal Activities

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and shown to possess both antifungal activities and insecticidal properties. These compounds demonstrated high inhibition rates against plant pathogens and pests, suggesting their potential application in agriculture as part of integrated pest and disease management strategies (Xu et al., 2017).

Antihistaminic Agents

A series of 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for their in vivo H1-antihistaminic activity. The study identified compounds that significantly protected animals from histamine-induced bronchospasm, indicating their potential as a new class of H1-antihistamines with minimal sedation effects (Alagarsamy et al., 2009).

Future Directions

Triazole compounds are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their potential therapeutic applications.

properties

IUPAC Name

1-[3-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O3S/c1-2-16-6-9-18(10-7-16)35(33,34)24-23-27-22(26-12-4-14-30-13-3-5-21(30)32)19-15-17(25)8-11-20(19)31(23)29-28-24/h6-11,15H,2-5,12-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXBCAZUNKNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCCN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one

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